molecular formula C14H12N6O2 B2662025 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396791-58-4

2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2662025
CAS No.: 1396791-58-4
M. Wt: 296.29
InChI Key: CVYDDISKPTYNIH-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that features a tetrazole ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide typically involves the formation of the tetrazole ring through cyclization reactions. One common method involves the reaction of 4-methoxyphenylhydrazine with pyridine-2-carboxylic acid, followed by cyclization with sodium azide under acidic conditions to form the tetrazole ring. The final step involves the coupling of the tetrazole intermediate with a carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents such as bromine (Br2) or chlorine (Cl2) under UV light.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide.

    Reduction: Formation of 2-(4-aminophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide.

    Substitution: Formation of various substituted tetrazole derivatives depending on the substituent used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
  • 2-(4-aminophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
  • 2-(4-chlorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-pyridin-2-yltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c1-22-11-7-5-10(6-8-11)20-18-13(17-19-20)14(21)16-12-4-2-3-9-15-12/h2-9H,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYDDISKPTYNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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